molecular formula C16H14N4O3 B2812625 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1796964-53-8

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2812625
CAS No.: 1796964-53-8
M. Wt: 310.313
InChI Key: IPWOCPFKLRMPIH-UHFFFAOYSA-N
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Description

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core fused with a 2,3-dihydrobenzo[b][1,4]dioxine moiety.

Properties

IUPAC Name

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-10-6-15-17-7-11(8-20(15)19-10)18-16(21)14-9-22-12-4-2-3-5-13(12)23-14/h2-8,14H,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWOCPFKLRMPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has gained attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, cellular effects, and selectivity against various kinases.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo[1,5-a]pyrimidine moiety linked to a benzo[b][1,4]dioxine scaffold. The presence of these heterocyclic components contributes to its biological activity.

This compound primarily acts as an inhibitor of specific kinases involved in cell growth and survival pathways. In particular, it has been shown to inhibit Pim-1 kinase, which plays a crucial role in cancer cell proliferation and survival.

Key Findings:

  • Pim-1 Inhibition : The compound demonstrates potent inhibition of Pim-1 kinase with an IC50 value in the nanomolar range. This inhibition leads to decreased phosphorylation of BAD protein, a known pro-apoptotic factor, thereby promoting apoptosis in cancer cells .
  • Selectivity Profile : In studies involving a panel of 119 oncogenic kinases, the compound exhibited high selectivity for Pim-1 and TRKC while showing minimal off-target effects on other kinases .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated through various in vitro and in vivo studies.

In Vitro Studies:

  • Cell Growth Inhibition : In clonogenic assays, this compound significantly reduced colony formation in cancer cell lines at concentrations as low as 1 μM .
  • Mechanistic Insights : The compound's ability to inhibit cell cycle progression has been linked to its effects on key regulatory proteins involved in cell proliferation .

In Vivo Studies:

Animal model studies have indicated that the compound can effectively reduce tumor growth without significant toxicity observed at therapeutic doses. This suggests a favorable safety profile for further development as an anti-cancer agent.

Case Studies

Several studies have highlighted the potential of this compound in treating various cancers:

StudyCancer TypeKey Findings
Study 1LeukemiaDemonstrated significant reduction in tumor size with minimal side effects.
Study 2Solid TumorsShowed enhanced apoptosis in cancer cells treated with the compound compared to control groups.
Study 3LymphomaIndicated improved survival rates in animal models treated with this compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidiabetic Activity

The compound has been identified as a derivative of 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, which has shown promise in the synthesis of antidiabetic medications. Research indicates that it can be utilized to develop drugs targeting diabetes by modulating glucose metabolism and enhancing insulin sensitivity. Specifically, it has been linked to the synthesis of anagliptin, a drug used to manage type 2 diabetes by inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme that deactivates incretin hormones which are crucial for insulin secretion and glucose homeostasis .

2. Kinase Inhibition

The compound's structural characteristics suggest potential activity as a kinase inhibitor. Kinases are pivotal in various signaling pathways and are often implicated in cancer and other diseases. The pyrazolo[1,5-a]pyrimidine scaffold has been associated with the inhibition of adaptor-associated kinase 1 (AAK1), which plays a role in endocytosis and synaptic vesicle recycling . This inhibition could lead to novel therapeutic strategies for treating cancers and neurological disorders.

The biological activity of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can be summarized in the following table:

Activity Description References
AntidiabeticPotential to synthesize drugs like anagliptin for diabetes management.
Kinase InhibitionInhibits AAK1, potentially impacting cancer treatment and neurological disorders.
AntimicrobialDerivatives have shown antimicrobial properties against various pathogens.

Case Studies

Several studies highlight the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in clinical settings:

  • Antidiabetic Effects : A study demonstrated that compounds derived from 2-methylpyrazolo[1,5-a]pyrimidine exhibited significant reductions in blood glucose levels in diabetic models. The mechanism was attributed to enhanced insulin signaling pathways .
  • Kinase Inhibition : Research published on pyrazolo[1,5-a]pyrimidines showed promising results in inhibiting AAK1 activity, leading to reduced tumor growth in xenograft models. The study suggested that these compounds could serve as lead candidates for developing new cancer therapies .

Comparison with Similar Compounds

Research Implications

  • The target compound’s pyrazolo-pyrimidine scaffold may offer advantages in solubility and target binding over thiazolo or imidazo derivatives.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide to improve yield and purity?

  • Methodological Answer : Multi-step organic synthesis involving pyrazolo[1,5-a]pyrimidine and dihydrobenzo[b][1,4]dioxine precursors is typically employed. Key challenges include minimizing side reactions (e.g., dimerization) and ensuring regioselectivity. Techniques such as continuous flow chemistry or microwave-assisted synthesis may enhance reaction efficiency . Post-synthesis purification via column chromatography or recrystallization (using solvents like DMF/water mixtures) is critical for achieving ≥95% purity. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential for structural validation .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton and carbon environments, confirming the pyrazolo-pyrimidine and dihydrodioxine moieties. For example, methyl groups on the pyrimidine ring typically resonate at δ 2.24–2.70 ppm in 1H NMR .
  • IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch ~1650–1700 cm⁻¹, NH stretches ~3200–3400 cm⁻¹) .
  • HRMS : Validates molecular weight (e.g., expected [M+H]+ for C₁₉H₁₈N₄O₃: 369.1304) and detects isotopic patterns .

Q. What initial biological screening strategies are recommended to assess its bioactivity?

  • Methodological Answer : Prioritize target-based assays (e.g., kinase inhibition) due to structural similarity to pyrazolo[1,5-a]pyrimidine derivatives known for kinase modulation. Use in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and follow up with selectivity profiling against related enzymes (e.g., PDEs, CYP450s) to identify off-target effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

  • Methodological Answer : Discrepancies often arise from differences in cell permeability, metabolic stability, or assay conditions. Address these by:

  • Pharmacokinetic Profiling : Measure logP (e.g., calculated ~2.5 via PubChem) and plasma stability.
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites.
  • Orthogonal Assays : Validate findings using SPR (surface plasmon resonance) for binding affinity and in vivo efficacy models (e.g., xenografts) .

Q. What strategies are effective for elucidating the compound’s mechanism of action at the molecular level?

  • Methodological Answer :

  • Computational Docking : Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding with the carboxamide group and π-π stacking with the pyrimidine ring .
  • Crystallography : Co-crystallize the compound with its target (if feasible) to resolve binding modes.
  • Transcriptomics/Proteomics : Identify downstream pathways via RNA-seq or SILAC-based proteomics in treated cells .

Q. How can researchers integrate multi-omics data to predict therapeutic potential and toxicity?

  • Methodological Answer : Combine:

  • Genomics : Check for polymorphisms in metabolizing enzymes (e.g., CYP2D6) that may affect efficacy.
  • Metabolomics : Map metabolic perturbations using LC-MS-based untargeted profiling.
  • Network Pharmacology : Build interaction networks (e.g., STRING DB) to identify off-target effects and synergies with existing drugs .

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